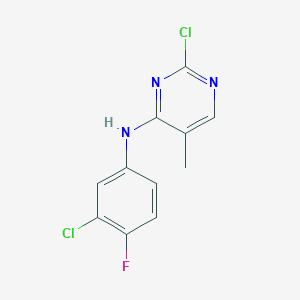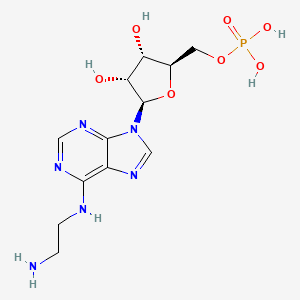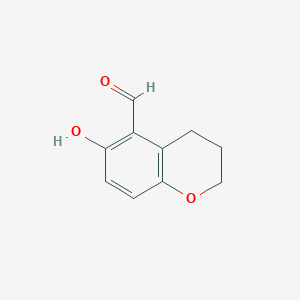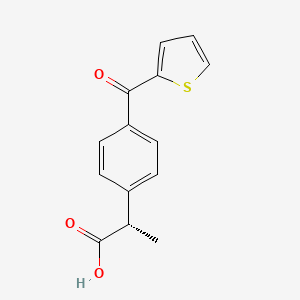
(4-Pyridin-2-yl-piperazin-1-yl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-Pyridin-2-yl-piperazin-1-yl)-acetonitrile is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol It is a derivative of piperazine and pyridine, which are both important structures in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridin-2-yl-piperazin-1-yl)-acetonitrile typically involves the reaction of piperazine with 2-chloropyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
(4-Pyridin-2-yl-piperazin-1-yl)-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(4-Pyridin-2-yl-piperazin-1-yl)-acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4-Pyridin-2-yl-piperazin-1-yl)-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
類似化合物との比較
(4-Pyridin-2-yl-piperazin-1-yl)-acetonitrile can be compared with other similar compounds, such as:
1-(4-Pyridyl)piperazine: This compound has a similar structure but lacks the nitrile group, which can affect its reactivity and biological activity.
4-(2-Pyridyl)piperazine: Another similar compound that differs in the position of the pyridine ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
33386-11-7 |
|---|---|
分子式 |
C11H14N4 |
分子量 |
202.26 g/mol |
IUPAC名 |
2-(4-pyridin-2-ylpiperazin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H14N4/c12-4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,6-10H2 |
InChIキー |
IXVQGYYGVSSBAP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC#N)C2=CC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)













